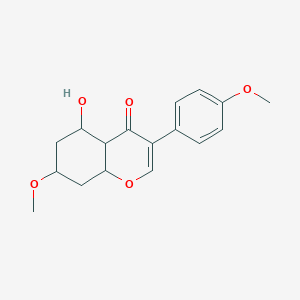

Biochanin A-7-methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biochanin A-7-methyl ether is a naturally occurring isoflavone, a type of flavonoid found in various plants such as red clover, soy, alfalfa sprouts, peanuts, and chickpeas . It is an O-methylated derivative of biochanin A, which itself is a 4′-methoxy derivative of genistein . This compound is known for its potential health benefits, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biochanin A-7-methyl ether can be synthesized through a series of chemical reactions. One common method involves the use of phloroglucinol as a starting material. The synthesis involves a Friedel-Crafts reaction to produce an intermediate product, which is then cyclized to form biochanin A . The methylation of biochanin A at the 7-position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of biochanin A from natural sources such as red clover, followed by chemical methylation. The extraction process may involve solvent extraction, followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Biochanin A-7-methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound .

Scientific Research Applications

Biochanin A-7-methyl ether has a wide range of scientific research applications:

Mechanism of Action

Biochanin A-7-methyl ether exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Biochanin A-7-methyl ether is unique among similar compounds due to its specific methylation pattern and biological activities. Similar compounds include:

Genistein: A non-methylated isoflavone with similar anti-cancer and anti-inflammatory properties.

Formononetin: Another O-methylated isoflavone found in red clover with estrogenic and anti-estrogenic effects.

Daidzein: A structurally related isoflavone with anti-oxidant and anti-inflammatory properties.

Biological Activity

Biochanin A-7-methyl ether is a methylated derivative of biochanin A, a naturally occurring isoflavonoid found predominantly in red clover and other legumes. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

This compound is characterized by its dihedral structure containing two methoxy groups. It can be synthesized through various chemical reactions, including Friedel-Crafts reactions and subsequent methylation of biochanin A extracted from natural sources. The synthesis typically involves:

- Starting Material : Phloroglucinol

- Key Reactions : Friedel-Crafts reaction followed by cyclization and methylation.

- Purification Techniques : Column chromatography for isolating the final product .

This compound exhibits its biological effects through multiple mechanisms:

- Autophagy Activation : It binds to the endoplasmic reticulum, inhibiting fatty acid synthase activity, which leads to an accumulation of reactive oxygen species (ROS) and induces autophagy in cells .

- Cancer Prevention : The compound has been shown to induce sulfotransferases involved in xenobiotic detoxification, suggesting a role in cancer prevention. It exhibits synergistic effects with chemotherapeutic agents like 5-fluorouracil (5-FU) in estrogen receptor-positive breast cancer cell lines .

- Neuroprotective Effects : Studies indicate that this compound may enhance microcirculation and reduce arterial resistance, potentially benefiting cardiovascular health.

Antioxidant Properties

This compound demonstrates significant antioxidant activity, which helps mitigate oxidative stress-related damage. This property is crucial in preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in various models. For instance, it downregulates pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models .

Anticancer Activity

Research indicates that this compound inhibits tumor growth through mechanisms such as:

- Topoisomerase II Inhibition : Prevents DNA replication in cancer cells, thereby inhibiting growth.

- Synergistic Effects with Chemotherapy : Enhances the efficacy of existing cancer treatments like 5-FU, particularly in breast cancer models .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Animal Models of Inflammation :

Data Summary

Properties

Molecular Formula |

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C17H20O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-6,9,12,14-16,18H,7-8H2,1-2H3 |

InChI Key |

YBEAKTTUFWXZDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.